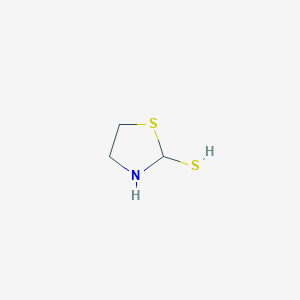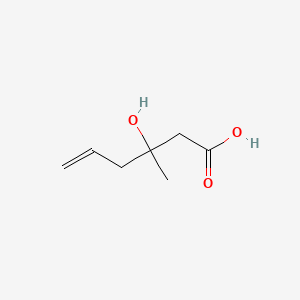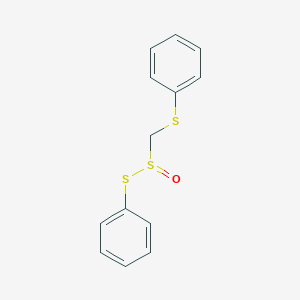
S-Phenyl (phenylsulfanyl)methanesulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl (phenylsulfanyl)methanesulfinothioate: is an organosulfur compound with a unique structure that includes both sulfinyl and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl (phenylsulfanyl)methanesulfinothioate typically involves the reaction of phenylsulfanyl compounds with sulfinyl chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure high yield and purity .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: S-Phenyl (phenylsulfanyl)methanesulfinothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfur-containing derivatives.
Applications De Recherche Scientifique
Chemistry: S-Phenyl (phenylsulfanyl)methanesulfinothioate is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules. It serves as a precursor for the synthesis of sulfoxides and sulfones, which are valuable intermediates in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of S-Phenyl (phenylsulfanyl)methanesulfinothioate involves its interaction with molecular targets through its sulfinyl and thioether groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved often include the formation of sulfoxides or sulfones, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
S-Phenyl benzenethiosulfonate: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
S-Methyl methanethiosulfinate: Contains a methyl group instead of a phenyl group.
Phenyl thioformate: Similar sulfur-containing compound with different functional groups.
Uniqueness: S-Phenyl (phenylsulfanyl)methanesulfinothioate is unique due to the presence of both sulfinyl and thioether groups, which confer distinct reactivity and interaction profiles. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
50900-13-5 |
|---|---|
Formule moléculaire |
C13H12OS3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
phenylsulfanylsulfinylmethylsulfanylbenzene |
InChI |
InChI=1S/C13H12OS3/c14-17(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10H,11H2 |
Clé InChI |
GSZGHISMDSGIIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCS(=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
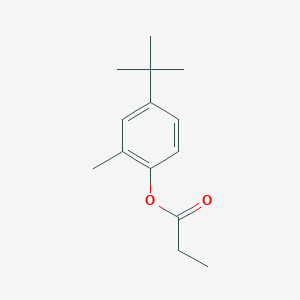
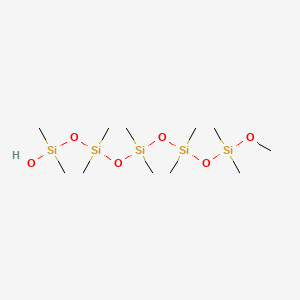
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
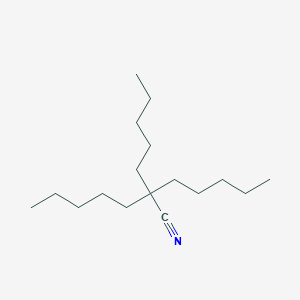

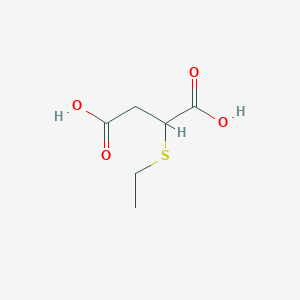
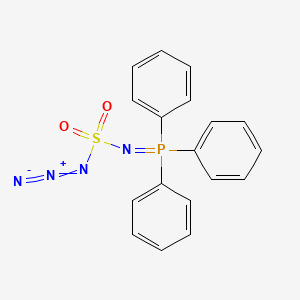

![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
